6-(Benzyloxy)picolinonitrile
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Overview
Description
6-(Benzyloxy)picolinonitrile is an organic compound with the molecular formula C13H10N2O. It is a derivative of picolinonitrile, where a benzyloxy group is attached to the sixth position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(Benzyloxy)picolinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-hydroxypicolinonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 6-(Benzyloxy)picolinamines.
Substitution: Various substituted picolinonitrile derivatives.
Scientific Research Applications
6-(Benzyloxy)picolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)picolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
6-Hydroxypicolinonitrile: Lacks the benzyloxy group, making it less lipophilic.
6-Methoxypicolinonitrile: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
6-(Phenylmethoxy)picolinonitrile: Similar structure but with different substituents on the benzene ring.
Uniqueness: 6-(Benzyloxy)picolinonitrile is unique due to the presence of both a benzyloxy group and a nitrile group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
6-phenylmethoxypyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIJCBURYXWOFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453457 |
Source
|
Record name | 6-(Benzyloxy)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190582-95-7 |
Source
|
Record name | 6-(Benzyloxy)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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